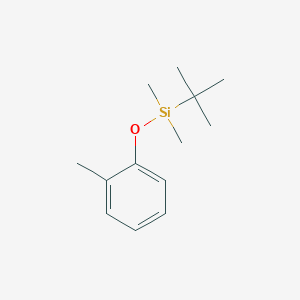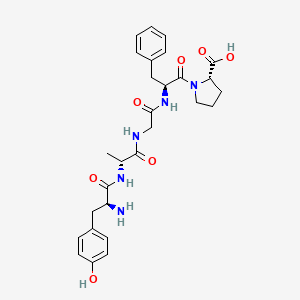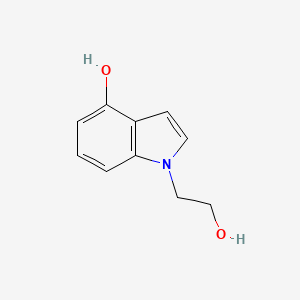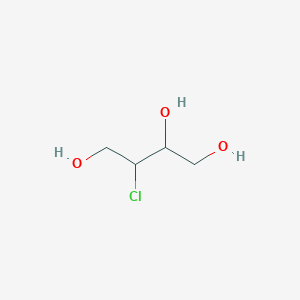
1,2,4-Butanetriol, 3-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Butanetriol, 3-chloro- is a chemical compound with the molecular formula C4H9ClO3 It is a derivative of 1,2,4-butanetriol, where one of the hydroxyl groups is replaced by a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, 3-chloro- can be synthesized through several methods:
Chlorination of 1,2,4-Butanetriol: This involves the reaction of 1,2,4-butanetriol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to replace one of the hydroxyl groups with a chlorine atom.
Hydroformylation and Reduction: Another method involves the hydroformylation of glycidol followed by reduction. This process involves the addition of a formyl group to glycidol, followed by reduction to yield 1,2,4-butanetriol, which can then be chlorinated.
Biotechnological Synthesis: Recent advancements have shown that genetically engineered Escherichia coli and Pseudomonas fragi bacteria can be used to produce 1,2,4-butanetriol, which can subsequently be chlorinated.
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, 3-chloro- typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. These methods are preferred due to their efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
1,2,4-Butanetriol, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is commonly employed.
Major Products Formed
Substitution: Products include 1,2,4-butanetriol and its derivatives.
Oxidation: Products include aldehydes and ketones.
Reduction: The primary product is 1,2,4-butanetriol.
科学研究应用
1,2,4-Butanetriol, 3-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of drugs and active pharmaceutical ingredients.
Polymer Industry: It is used in the production of polyesters and other polymers.
Biotechnology: The compound is used in the study of enzymatic reactions and metabolic pathways.
作用机制
The mechanism of action of 1,2,4-butanetriol, 3-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl groups can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
1,2,4-Butanetriol, 3-chloro- can be compared with other similar compounds such as:
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but no chlorine atom.
Erythritol: A four-carbon sugar alcohol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, 3-chloro- is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required .
属性
CAS 编号 |
87032-72-2 |
|---|---|
分子式 |
C4H9ClO3 |
分子量 |
140.56 g/mol |
IUPAC 名称 |
3-chlorobutane-1,2,4-triol |
InChI |
InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |
InChI 键 |
FKAYVCGCODVBDC-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CO)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


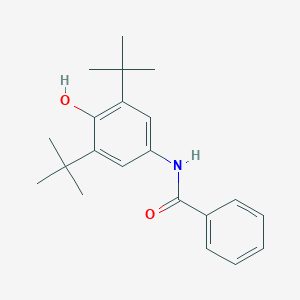
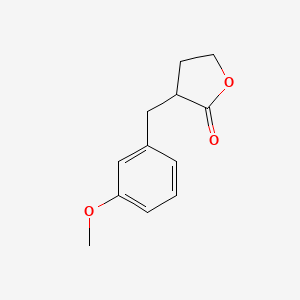
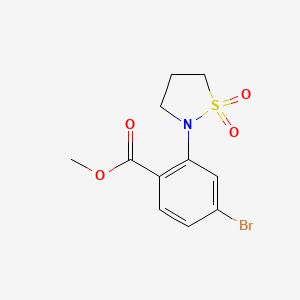
![3-Iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8510620.png)
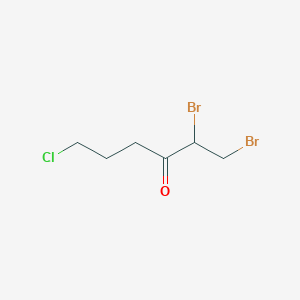
![(5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol D-Tartrate](/img/structure/B8510623.png)
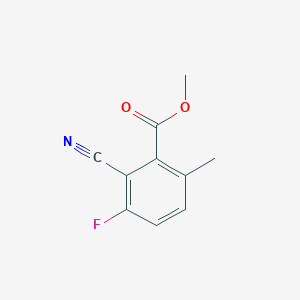
![4-{[(3S)-3-Methyl-1-piperazinyl]sulfonyl}benzonitrile](/img/structure/B8510638.png)
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)
![Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-](/img/structure/B8510657.png)

